3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
CAS No.: 378220-65-6
Cat. No.: VC5245726
Molecular Formula: C23H26N2O4S
Molecular Weight: 426.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378220-65-6 |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 426.53 |
| IUPAC Name | (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C23H26N2O4S/c1-16-5-7-17(8-6-16)21(26)19-20(18-4-2-15-30-18)25(23(28)22(19)27)10-3-9-24-11-13-29-14-12-24/h2,4-8,15,20,26H,3,9-14H2,1H3/b21-19+ |
| Standard InChI Key | SRLMPJMOXXKYDM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O |
Introduction
Structural Overview
Chemical Name:
3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Key Functional Groups:
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Hydroxy group (-OH): Positioned at the 3rd carbon of the pyrrole ring.
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Benzoyl group: A 4-methylbenzoyl substituent at the 4th carbon.
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Morpholine moiety: A morpholinopropyl substituent at the 1st nitrogen atom.
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Thiophene ring: A thiophen-2-yl group attached to the 5th carbon.
This combination of functional groups contributes to the compound's potential biological activity and chemical reactivity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. While specific procedures are unavailable in the provided references, similar compounds are synthesized using the following steps:
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Formation of the Pyrrole Core:
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Pyrrole derivatives are often synthesized via Paal-Knorr synthesis or condensation reactions involving diketones and amines.
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Functionalization:
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Introduction of the hydroxy group and thiophene ring can be achieved through selective substitution reactions.
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The morpholinopropyl side chain is typically added via alkylation using a morpholine derivative.
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Final Coupling:
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The 4-methylbenzoyl group can be introduced via acylation reactions, such as Friedel-Crafts acylation, using a benzoyl chloride derivative.
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Potential Applications
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Pharmaceuticals:
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Compounds with pyrrole and thiophene rings often exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
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The morpholine group is known to enhance solubility and bioavailability in drug molecules.
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Material Science:
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The conjugated system (thiophene and benzoyl groups) may make this compound useful in organic electronics or as a precursor for polymers.
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Biological Studies:
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The hydroxy group and heterocyclic components suggest potential as an enzyme inhibitor or receptor modulator.
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